molecular formula C23H39N5O5S2 B163123 Malformin C CAS No. 59926-78-2

Malformin C

Cat. No.: B163123
CAS No.: 59926-78-2
M. Wt: 529.7 g/mol
InChI Key: TZODYIWCRGWHQB-TZNCUMHOSA-N
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Mechanism of Action

Target of Action

Malformin C, a fungal cyclic pentapeptide, has been studied for its anti-cancer potential . The primary targets of this compound are Colon 38 and HCT 116 cancer cells . These cells are inhibited dose-dependently with an IC 50 of 0.27±0.07μM and 0.18±0.023μM respectively .

Mode of Action

The compound interacts with its targets primarily by causing G2/M arrest . This means it prevents the cells from undergoing mitosis, thereby inhibiting their growth . Additionally, it has been observed that the expression of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 is up-regulated after this compound treatment .

Biochemical Pathways

This compound affects the cell cycle progression and DNA repair pathways . DNA damage in normal human cells can be repaired in both the G1 and G2 phases. Most cancer cells can restore dna damage only in the g2 phase due to mutations in genes for the g1 checkpoint . Therefore, an inhibitor of the G2 checkpoint in cancer cells, like this compound, is expected to be a selective potentiator of DNA-damaging agents .

Pharmacokinetics

In vivo experiments have shown that a dosage of 03mg/kg injected weekly was the best therapeutic dosage of this compound in Colon 38 xenografted BDF1 mice . Higher dosages either led to fatal toxicity or displayed no advantage over the 0.3mg/kg group .

Result of Action

This compound arrests Colon 38 cells in G2/M phase and induces multiple forms of cell death through necrosis, apoptosis, and autophagy . It has potent cell growth inhibition activity, but the therapeutic index is too low to be an anti-cancer drug .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, all cells were cultured in media supplemented with 10% FBS, and maintained at 37°C in a humidified atmosphere of 5% CO2

Biochemical Analysis

Biochemical Properties

Malformin C exhibits dose-dependent algicidal activities against two strains of noxious red tide algae, Akashiwo sanguinea and Chattonella marina . It interacts with various enzymes, proteins, and other biomolecules, causing significant changes in their activities .

Cellular Effects

This compound has been shown to inhibit Colon 38 and HCT 116 cell growth dose-dependently . It influences cell function by causing G2/M arrest . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through multiple mechanisms. It induces up-regulated expression of phospho-histone H2A.X, p53, cleaved CASPASE 3 and LC3 . It also causes an increased population of necrotic and late apoptotic cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed to cause acute yet subtle inflammatory response

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A therapeutic dosage of 0.3mg/kg injected weekly was found to be the best in Colon 38 xenografted BDF1 mice . A dosage of 0.9mg/kg per week led to fatal toxicity in seven-week old mice .

Metabolic Pathways

It is known to cause a significant increase in ROS level, damage SOD activity, and lead to the massive generation of MDA contents in algae cells .

Transport and Distribution

It is known to cause morphology changes including perforation, plasmolysis, and fragmentation of algal cells .

Subcellular Localization

It is known to cause significant changes in the activities of various enzymes, proteins, and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Malformin C can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves fermentation of Aspergillus species in a controlled environment. The culture medium is optimized to enhance the yield of this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Malformin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Malformin C is part of a group of cyclic pentapeptides known as malformins. Similar compounds include:

Uniqueness of this compound:

Properties

IUPAC Name

(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODYIWCRGWHQB-TZNCUMHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894006
Record name Malformin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59926-78-2
Record name Malformin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malformin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALFORMIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Malformin C
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